molecular formula C13H26N2O4S B4464575 1-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide

1-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide

Cat. No.: B4464575
M. Wt: 306.42 g/mol
InChI Key: BQAMYCAHCGZINF-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be added via a sulfonylation reaction, using reagents such as methylsulfonyl chloride.

    Addition of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

1-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methylsulfonyl group, for example, can enhance the compound’s stability and reactivity compared to similar compounds without this group.

Properties

IUPAC Name

1-methylsulfonyl-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-11(2)19-9-5-7-14-13(16)12-6-4-8-15(10-12)20(3,17)18/h11-12H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAMYCAHCGZINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCCN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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